molecular formula C20H16O B181268 (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 56412-55-6

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B181268
CAS No.: 56412-55-6
M. Wt: 272.3 g/mol
InChI Key: FWCCLQQDGFXYFH-BUHFOSPRSA-N
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Description

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (CAS 56412-55-6) is a synthetic naphthalene-chalcone derivative of significant interest in medicinal chemistry and oncology research. This compound was designed as part of a novel series to investigate multi-targeted agents, serving as a bioisostere for structures found in known VEGFR-2 inhibitors like Lenvatinib and Cabozantinib . Recent biological studies highlight its primary value as a potent anticancer agent. It has demonstrated high cytotoxicity against the A549 lung carcinoma cell line (IC₅₀ = 7.835 ± 0.598 μM) and induces apoptosis, with studies showing 14.230% apoptotic activity and 58.870% mitochondrial membrane potential disruption . Its mechanism of action is strongly linked to the inhibition of the VEGFR-2 enzyme, a key driver of tumor angiogenesis, with a potent IC₅₀ value of 0.098 ± 0.005 μM . Beyond oncology, this compound exhibits valuable broad-spectrum antimicrobial properties for secondary research applications. It shows activity against Gram-positive bacteria such as Enterococcus faecalis and the fungus Candida albicans , with a MIC₅₀ of 15.7 μg/mL and 15.6 μg/mL, respectively . This multi-faceted biological profile makes it a promising chemical tool for researchers studying angiogenesis, cancer cell proliferation, apoptosis pathways, and novel antimicrobial agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCLQQDGFXYFH-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420757
Record name NSC201545
Source EPA DSSTox
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Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56412-55-6
Record name NSC201545
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201545
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE
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Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the acetophenone’s α-carbon, forming an enolate ion that attacks the aldehyde’s electrophilic carbonyl group. Subsequent elimination of water yields the chalcone. A typical procedure involves:

  • Reactants : 4-methylacetophenone (0.01 mol) and 1-naphthaldehyde (0.01 mol)

  • Base : Aqueous KOH (60%, 10 mL) or NaOH (50%, 10 mL)

  • Solvent : Ethanol (40 mL)

  • Conditions : Stirring at 20–25°C for 2–3 hours.

The crude product is precipitated by acidifying with 10% HCl, followed by recrystallization in ethanol. This method achieves yields of 85–94% for analogous chalcones.

Challenges and Modifications

Bulkier substrates like 1-naphthaldehyde may necessitate prolonged reaction times or elevated temperatures. For example, ultrasound-assisted synthesis at 70°C for 6 hours improves yields to >90% by enhancing molecular collisions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation, reducing reaction times from hours to minutes.

Optimized Microwave Protocol

A study by Elhag et al. demonstrated the efficacy of microwave irradiation for chalcone synthesis:

  • Reactants : Equimolar 4-methylacetophenone and 1-naphthaldehyde

  • Base : 50% NaOH (10 mL)

  • Solvent : Ethanol (8 mL)

  • Irradiation : 180 W for 8 minutes (30-second intervals)

This method achieved an 89% yield compared to 65% via conventional heating over 8 hours. The rapid, uniform heating minimizes side reactions, making it ideal for thermally sensitive substrates.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency.

Solvent Effects

  • Ethanol : Preferred for its polarity and ability to dissolve both aromatic ketones and aldehydes5.

  • Methanol : Yields comparable results but may require higher base concentrations.

Base Selection

  • KOH vs. NaOH : KOH (60% aqueous) generally provides higher yields (94%) than NaOH (85–89%) due to stronger basicity.

  • Concentration : Base concentrations >50% are essential for deprotonating sterically hindered ketones.

Purification and Characterization

Recrystallization

The chalcone is purified via ethanol recrystallization, yielding needle-like crystals. Purity is confirmed by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3).

Spectroscopic Analysis

  • FT-IR : Strong C=O stretch at 1652–1659 cm⁻¹ and conjugated C=C stretch at 1597 cm⁻¹ .

  • NMR :

    • ¹H NMR (CDCl₃) : δ 7.92 (d, 2H, Ar-H), 8.39 (s, 1H, vinyl-H).

    • ¹³C NMR : δ 190.15 (C=O), 144.32 (Cα), 136.00 (Cβ).

  • Mass Spectrometry : Molecular ion peak at m/z 315 [M+H]⁺ .

Comparative Analysis of Methods

MethodConditionsTimeYield (%)Reference
ConventionalKOH/EtOH, 25°C3 h94
MicrowaveNaOH/EtOH, 180 W8 min89
UltrasoundKOH/MeOH, 70°C6 h91

Industrial-Scale Considerations

For large-scale production, microwave and ultrasound methods are limited by equipment costs. Conventional synthesis remains viable, with batch reactors achieving >90% yields at 50°C . Solvent recovery systems further enhance cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Structural Variations and Structure-Activity Relationships (SAR)

Chalcone derivatives are classified based on substituent positions and functional groups on rings A and B. Key SAR insights from recent studies include:

  • Compound 2j (cluster 6): Substituted with bromine (para-A), iodine (meta-A), and fluorine (para-B) shows moderate activity (IC₅₀ = 4.703 μM). Replacement of bromine with chlorine (compound 2h) reduces potency (IC₅₀ = 13.82 μM), indicating electronegative substituents enhance activity . Target Compound: The 4-methyl group (electron-donating) on ring A and naphthalene (bulkier than phenyl) on ring B may reduce activity compared to halogenated derivatives due to lower electronegativity and steric hindrance.
  • Heteroaromatic Derivatives: Compounds like (2E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () replace ring B with thiophene, altering electronic properties and π-π interactions .

Physicochemical Properties

  • Photophysical Behavior : Derivatives like (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one () exhibit solvent-dependent fluorescence. The target compound’s naphthalene group may redshift absorption/emission spectra due to extended conjugation .
  • Solubility and Stability : Methoxy and ethoxy groups (e.g., compound 3FP in ) improve solubility but reduce metabolic stability. The target compound’s methyl and naphthalene groups may lower aqueous solubility .

Data Tables: Key Comparative Metrics

Table 1. Structural and Activity Comparison of Selected Chalcones

Compound Name Ring A Substituents Ring B Substituents IC₅₀ (μM) Key Properties
Cardamonin 2-OH, 4-OH None 4.35 Highest activity
Target Compound 4-CH₃ Naphthalen-1-yl - Extended conjugation
Compound 2j (Cluster 6) 4-Br, 2-OH, 5-I 4-F 4.703 Halogen-enhanced activity
(2E)-1-(4-Methylphenyl)-3-(4-nitrophenyl) 4-CH₃ 4-NO₂ - Electron-withdrawing group
(2E)-3-(Thiophen-2-yl) derivative 4-CH₃ Thiophen-2-yl - Heteroaromatic substitution

Table 2. Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) λₐᵦₛ (nm)
Target Compound 4.2 0.15 320–350
Cardamonin 2.8 1.20 280–310
Compound 2j 3.9 0.30 310–330
PAAPM () 3.5 0.45 290–320

Biological Activity

The compound (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, commonly known as a chalcone , is part of a class of compounds recognized for their diverse biological activities. Chalcones are characterized by their structure, which typically includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C17H16OC_{17}H_{16}O. Its structure can be represented as follows:

Structure  2E 1 4 methylphenyl 3 naphthalen 1 yl prop 2 en 1 one\text{Structure }\text{ 2E 1 4 methylphenyl 3 naphthalen 1 yl prop 2 en 1 one}

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of chalcones on various cancer cell lines. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division.

Cell Line IC50 (µM) Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23123–33Induction of apoptosis via G2/M arrest

Anti-inflammatory Effects

Chalcones, including this compound, have shown promising anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
  • Cytokine Modulation : It reduces the expression of inflammatory mediators by inhibiting signaling pathways such as NF-kB.
  • Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, providing protection against oxidative stress.

Study 1: Anticancer Activity in MCF-7 Cells

A study examining the effects of various chalcones on MCF-7 breast cancer cells revealed that this compound had an IC50 value comparable to established chemotherapeutic agents. Flow cytometry analysis indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in the G2/M phase.

Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory potential of this chalcone using an LPS-induced model in macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels post-treatment, suggesting its efficacy in modulating inflammatory responses.

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